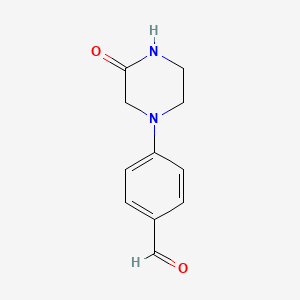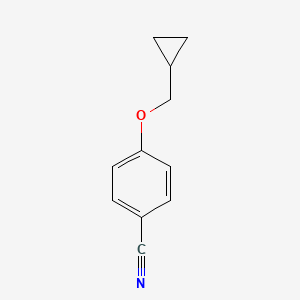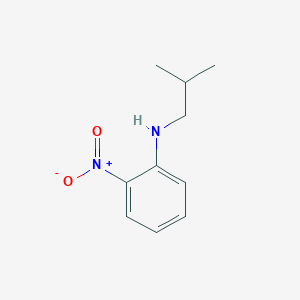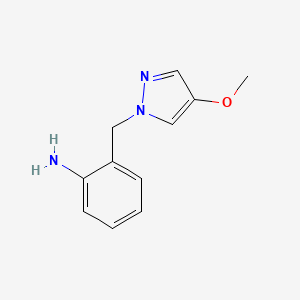
4,8-Dibromo-2-methylquinoline
説明
4,8-Dibromo-2-methylquinoline is a chemical compound with the empirical formula C10H7Br2N . It has a molecular weight of 300.98 . This compound is typically in solid form .
Molecular Structure Analysis
The SMILES string representation of 4,8-Dibromo-2-methylquinoline isCc1cc(Br)c2cccc(Br)c2n1 . This provides a way to visualize the molecular structure of the compound.
科学的研究の応用
1. Antimicrobial Properties
4,8-Dibromo-2-methylquinoline, a derivative of 4-methylquinoline, has shown potential in antimicrobial applications. Studies on Citrullus colocynthis fruits and 4-methylquinoline analogues reveal their effectiveness against foodborne bacteria, indicating their potential as natural preservatives or pharmaceuticals (Kim, Lee, Yang, & Lee, 2014).
2. Biological Sensing and Anticancer Activity
Derivatives of 4,8-Dibromo-2-methylquinoline have been explored in the development of fluorescent chemosensors for selective detection of metal ions, which are significant in biological applications. Additionally, these compounds exhibit potential anticancer activity, as evidenced in studies involving human breast cancer cell lines (Ghorai, Pal, Karmakar, & Saha, 2020).
3. Environmental and Biodegradation Research
Research has also been conducted on the biodegradation of 4-methylquinoline, a structurally related compound, under aerobic conditions. This study highlights the degradation of such compounds by soil bacteria, which is crucial for environmental remediation and understanding the ecological impacts of N-heterocyclic aromatic compounds (Sutton, Pfaller, Shann, Warshawsky, Kinkle, & Vestal, 1996).
4. Photophysical and Optical Probing
The adsorption behavior of 8-hydroxy-2-methylquinoline and its halogenated derivatives on aluminum-nitrogen and aluminum-phosphorous nanocages has been investigated for potential therapeutic and diagnostic applications against viruses like SARS-CoV-2. These studies contribute to the understanding of the photophysical properties and possible pharmaceutical applications of such compounds (Ullah, Sonawane, Mary, Mary, Panicker, & Churchill, 2022).
5. Corrosion Inhibition
Studies on 8-hydroxyquinoline derivatives, closely related to 4,8-Dibromo-2-methylquinoline, have shown their efficacy as corrosion inhibitors for mild steel in hydrochloric acid. This research is important in materials science and engineering for developing new corrosion-resistant materials (Rbaa, Benhiba, Obot, Oudda, Warad, Lakhrissi, & Zarrouk, 2019).
Safety and Hazards
The compound has been classified as Acute Tox. 3 Oral, Aquatic Chronic 4, and Eye Dam. 1 . The hazard statements include H301 (Toxic if swallowed), H318 (Causes serious eye damage), and H413 (May cause long lasting harmful effects to aquatic life) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
4,8-dibromo-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIXHNVOIKNFKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653704 | |
| Record name | 4,8-Dibromo-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dibromo-2-methylquinoline | |
CAS RN |
1070879-55-8 | |
| Record name | 4,8-Dibromo-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-Dibromo-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1070879-55-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B1416357.png)

![2-[Methyl(1-methylpiperidin-4-yl)amino]benzaldehyde](/img/structure/B1416361.png)

![2-[Methyl(propan-2-yl)amino]benzoic acid](/img/structure/B1416363.png)

![2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B1416368.png)


amine](/img/structure/B1416371.png)
![3-[(4-Methoxyphenyl)methoxy]propan-1-amine](/img/structure/B1416372.png)

